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molecular formula C12H17N3O3S B1668443 Cariporide CAS No. 159138-80-4

Cariporide

Cat. No. B1668443
M. Wt: 283.35 g/mol
InChI Key: IWXNYAIICFKCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350749B1

Procedure details

Male Wistar rats (350-450 g) were anesthetized with sodium pentobarbital (50 mg/kg, i.p.). Using a disposable syringe pre-filled with 1.5 ml of 3.8% citric acid solution, 8.5 ml of blood was collected from the abdominal aorta. The blood was centrifuged at 3000 rpm for 5 seconds to obtain platelet rich plasma (PRP). The number of platelets in the PRP was counted by an automatic hemocytometer (Sysmex 2500, TOA Medical Electronics). The PRP was diluted with physiological saline to make the concentration of 40×104 platelets per 1 μl. A platelet aggregometer (Hematoracer, Niko Bioscience) was used for measurement of the platelet swelling. 200 μl of the PRP was poured into a cuvette and 600 μl of sodium propionate solution (Na propionate 135, glucose 10, Hepes 20, CaCl2 1, MgCl2 1; Units: mM; pH6.7) was added while stirring at 37° C. The change in the light transmittance of PRP which was an indicator of the platelet swelling was recorded on a plotter. The test compound was added 3 minutes before addition of the sodium propionate solution. The test compounds were dissolved in dimethylsulfoxide (DMSO). The final concentration of DMSO was adjusted to 1%. The values obtained 1 minute after addition of the sodium propionate solution were subjected to analysis. The rate of inhibition of the test compounds on the increase of the light transmittance was calculated designating the difference obtained between the treatments with 1% DMSO and HOE-642 (10−5M), which is represented by the following formula and a known Na—H exchange inhibitor, as 100%. results are shown as percentage inhibition in Table 1. From these results, it is clear that the compound of the present invention inhibit Na—H exchange.
Name
sodium pentobarbital
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCCC([C:6]1([CH2:15]C)[C:13](=O)[N-]C(=O)N[C:7]1=O)C.[Na+].[C:18](O)(=O)[CH2:19][C:20]([CH2:25][C:26](O)=O)([C:22]([OH:24])=O)O.Cl.FC1C=CC=CC=1C1C/C(=N\[NH:50][C:51]([NH2:53])=[NH:52])/C2C(C)=COC=2C1.C([O-])(=[O:57])CC.[Na+].C[S:61]([CH3:63])=[O:62]>>[CH3:15][CH:6]([C:7]1[CH:26]=[CH:25][C:20]([C:22]([N:52]=[C:51]([NH2:53])[NH2:50])=[O:24])=[CH:19][C:18]=1[S:61]([CH3:63])(=[O:57])=[O:62])[CH3:13] |f:0.1,3.4,5.6|

Inputs

Step One
Name
sodium pentobarbital
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=C(C=CC=C1)C1CC2=C(C(=CO2)C)/C(/C1)=N/NC(=N)N
Step Four
Name
Quantity
600 μL
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Stirring
Type
CUSTOM
Details
while stirring at 37° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected from the abdominal aorta
CUSTOM
Type
CUSTOM
Details
to obtain platelet rich plasma (PRP)
ADDITION
Type
ADDITION
Details
The PRP was diluted with physiological saline
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The values obtained 1 minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The rate of inhibition of the test compounds on the increase of the light transmittance

Outcomes

Product
Details
Reaction Time
5 s
Name
Type
product
Smiles
CC(C)C=1C=CC(=CC1S(=O)(=O)C)C(=O)N=C(N)N
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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